molecular formula C25H27O5D11 B602552 Simvastatin-d11 CAS No. 1002347-74-1

Simvastatin-d11

カタログ番号: B602552
CAS番号: 1002347-74-1
分子量: 429.64
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simvastatin-d11 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is used to reduce elevated lipid levels and decrease the risk of cardiovascular diseases. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Precursors: Starting with deuterated building blocks to construct the simvastatin molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Fermentation: Using the fungus Aspergillus terreus to produce lovastatin, a precursor to simvastatin.

    Chemical Modification: Converting lovastatin to simvastatin through a series of chemical reactions, followed by deuterium incorporation.

化学反応の分析

Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deuterating Agents: Deuterium gas, deuterated solvents.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Deuterated analogs of simvastatin.

科学的研究の応用

Biochemical Properties

Simvastatin-d11 serves as a stable isotope-labeled compound, which is critical for tracing metabolic processes. It functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing mevalonic acid production, a precursor in cholesterol biosynthesis. This mechanism is pivotal in understanding lipid metabolism and the pharmacodynamics of statins.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

  • Induction of Pyroptosis : It has been shown to induce pyroptosis in certain cancer cells, leading to programmed cell death that can be beneficial in cancer therapy.
  • Suppression of Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of specific cancer cell lines, making it a potential candidate for further cancer research.

Scientific Research Applications

The applications of this compound span several domains:

  • Chemistry : Used for studying metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
  • Biology : Investigates the effects of deuterium on biological systems and enhances metabolic stability studies.
  • Medicine : Evaluates pharmacokinetics and pharmacodynamics of deuterated drugs, providing insights into drug metabolism and efficacy.
  • Industry : Aids in developing more stable pharmaceutical formulations.

Age-Related Macular Degeneration Study

A randomized controlled trial evaluated simvastatin's effect on slowing progression of non-advanced age-related macular degeneration (AMD). The study found that participants receiving simvastatin exhibited a significant reduction in AMD progression compared to the placebo group, particularly among those with specific genetic predispositions (CFH genotype CC) .

Cognitive Dysfunction Cases

Two case reports highlighted cognitive deficits in patients following simvastatin administration. These cases suggest potential adverse effects related to cognitive function, warranting further investigation into the neurocognitive impacts of statin therapy .

Antiplatelet Therapy Insights

In patients undergoing dual antiplatelet therapy post-coronary artery interventions, simvastatin was noted to play a role in reducing ischemic events while managing bleeding risks effectively . This finding emphasizes its importance in cardiovascular treatment regimens.

作用機序

Simvastatin-d11 is compared with other statins, such as:

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and longer half-life.

    Pravastatin: Less lipophilic and primarily excreted unchanged in the urine.

Uniqueness: this compound’s deuterium incorporation provides enhanced metabolic stability and reduced degradation, making it a unique and valuable compound for research and therapeutic applications.

類似化合物との比較

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

生物活性

Simvastatin-d11 is a deuterated derivative of simvastatin, a widely used statin for cholesterol management and cardiovascular disease prevention. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, therapeutic effects, and potential adverse interactions based on diverse research findings.

This compound operates primarily as an HMG-CoA reductase inhibitor , which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonate, a precursor for cholesterol production. This leads to decreased levels of low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) in the plasma, ultimately lowering cardiovascular risk factors .

Key Mechanisms:

  • Cholesterol Reduction : Decreases hepatic cholesterol concentrations, prompting the upregulation of hepatic LDL receptors .
  • Pleiotropic Effects : Beyond lipid-lowering, it exhibits anti-inflammatory properties, enhances endothelial function, and stabilizes atherosclerotic plaques .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of simvastatin, characterized by extensive first-pass metabolism in the liver. Key pharmacokinetic parameters include:

  • Tmax : 1.44 hours
  • Cmax : 9.83 µg/L
  • Half-life (t1/2) : 4.85 hours
  • Area Under Curve (AUC) : 40.32 µg·h/L .

Anti-inflammatory and Antiatherosclerotic Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In animal models, it has been shown to reduce carrageenan-induced edema comparably to traditional anti-inflammatory medications like indomethacin . Furthermore, studies involving apoE-deficient mice demonstrated that this compound significantly decreased aortic cholesterol content without altering plasma lipid levels, suggesting its potential in mitigating atherosclerosis independently of its lipid-lowering effects .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial activity of simvastatin derivatives against various pathogens. This compound has shown effectiveness against Enterococcus faecalis, indicating its potential application in treating infections alongside its cardiovascular benefits .

Case Studies and Clinical Findings

A population-based study evaluated the impact of drug-drug interactions (DDIs) on patients using simvastatin. The findings revealed that patients exposed to interacting drugs experienced a higher burden of adverse events compared to non-DDI groups. Notably, interactions with CYP3A4 inhibitors significantly increased simvastatin plasma concentrations, raising concerns about myopathy risks associated with higher systemic exposure .

Table 1: Summary of Clinical Findings on this compound

Study FocusKey Findings
Anti-inflammatory effectsReduced edema in carrageenan model; comparable to indomethacin .
AtherosclerosisSignificant reduction in aortic cholesterol content in apoE-deficient mice without altering plasma lipids .
Drug-drug interactionsIncreased adverse events with CYP3A4 inhibitors; higher risk for myopathy observed .

特性

CAS番号

1002347-74-1

分子式

C25H27O5D11

分子量

429.64

純度

95% by HPLC; 98% atom D;

関連するCAS

79902-63-9 (unlabelled)

タグ

Simvastatin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。